molecular formula C8H8N2O4 B1366988 3-Methoxy-4-nitrobenzamide CAS No. 92241-87-7

3-Methoxy-4-nitrobenzamide

Cat. No.: B1366988
CAS No.: 92241-87-7
M. Wt: 196.16 g/mol
InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Medicinal Chemistry

The primary significance of 3-Methoxy-4-nitrobenzamide lies in its role as a versatile chemical intermediate. In organic synthesis, its functional groups can be readily modified. For instance, the nitro group is susceptible to reduction to form an amino group, a common transformation in the synthesis of many bioactive molecules. This reduction creates 3-amino-4-methoxybenzamide, an important intermediate for certain dyes. google.com The amide group can also undergo various coupling reactions.

In medicinal chemistry, this compound and its derivatives are of particular interest. The broader benzamide (B126) class includes compounds that have been developed into successful drugs. ontosight.aiwikipedia.org The specific scaffold of this compound is recognized as a key component in the synthesis of molecules targeting various diseases. Notably, it is an intermediate in the creation of certain Poly (ADP-ribose) polymerase (PARP) inhibitors. scispace.comgoogle.com PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in the management of ovarian cancers associated with homologous recombination deficiency. nih.gov The synthesis of these complex inhibitors often involves the use of smaller, functionalized building blocks like this compound to construct the final pharmacologically active agent.

Historical Context of Benzamide Research Trajectories

The study of benzamides dates back to the foundational period of organic chemistry. Benzamide itself, the simplest amide derivative of benzoic acid, is a well-characterized white solid. wikipedia.org For much of their history, benzamides were primarily subjects of academic interest in the study of organic reactions and properties.

The trajectory of benzamide research shifted significantly in the mid-20th century with the discovery of the biological activity of substituted benzamides. This led to their exploration in medicinal chemistry and pharmacology. Researchers found that by modifying the benzamide scaffold with various functional groups, they could create compounds with a wide array of therapeutic effects. This led to the development of several classes of drugs, including antiemetics, antipsychotics, and gastroprokinetic agents. ontosight.ai The success of these early benzamide-based drugs spurred further investigation, establishing the benzamide scaffold as a "privileged structure" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The contemporary use of compounds like this compound as intermediates in the synthesis of modern targeted therapies, such as PARP inhibitors, represents the continuing evolution of this research trajectory. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 92241-87-7 nih.govsigmaaldrich.com
Molecular Formula C₈H₈N₂O₄ nih.gov
Molecular Weight 196.16 g/mol nih.gov
Appearance Solid wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDVMJPLSCWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453833
Record name 3-methoxy-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92241-87-7
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzamide
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Advanced Synthetic Methodologies for 3 Methoxy 4 Nitrobenzamide and Its Analogs

Established Synthetic Routes and Transformations

Traditional methods for synthesizing 3-methoxy-4-nitrobenzamide primarily rely on the functional group transformation of its corresponding carboxylic acid precursor. These routes are well-documented and provide reliable, high-yielding pathways to the target compound.

Synthesis from 3-Methoxy-4-nitrobenzoic Acid

A prominent and effective method for preparing this compound starts with 3-methoxy-4-nitrobenzoic acid. chemicalbook.com This process involves a two-stage reaction. Initially, the carboxylic acid is converted into a more reactive intermediate, an acyl chloride. This is typically achieved by treating the acid with an activating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Reaction Scheme: Synthesis of this compound

This table outlines the typical reaction steps and conditions for the synthesis of this compound from its carboxylic acid precursor.

Step Reactants Reagents Solvent Conditions Product Yield
1. Activation 3-Methoxy-4-nitrobenzoic acid Oxalyl chloride, DMF (cat.) Tetrahydrofuran (B95107) (THF) 0 °C to room temp, 1 hr 3-Methoxy-4-nitrobenzoyl chloride (Intermediate)

| 2. Amidation | 3-Methoxy-4-nitrobenzoyl chloride | Ammonia (B1221849) (gas) | Tetrahydrofuran (THF) | 0 °C to room temp, overnight | this compound | ~97% chemicalbook.com |

Conversion of Carboxylic Acid Precursors to Amides

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, and several general methods are applicable to the synthesis of benzamides. researchgate.net The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Common strategies include:

Conversion to Acyl Chlorides or Anhydrides : As described above, converting the carboxylic acid to a more reactive derivative like an acyl chloride is a widely used approach. chemistrysteps.comchemguide.co.uk Acid anhydrides can also be used; they react with ammonia to form the amide and a molecule of carboxylic acid, which then reacts with excess ammonia to form an ammonium (B1175870) salt. chemguide.co.uk

Use of Coupling Reagents : A variety of coupling reagents are employed to facilitate amide bond formation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for nucleophilic attack by the amine. libretexts.orgchemistrysteps.comucl.ac.uk

Direct Thermal Dehydration : In some cases, the ammonium salt formed by mixing a carboxylic acid and ammonia can be heated to dehydrate it, forming the amide. chemguide.co.uklibretexts.org However, this method often requires high temperatures (over 100°C) and is not always practical. chemistrysteps.com

Novel Approaches and Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods for amide bond formation. These innovations include the use of novel catalytic systems and the application of green chemistry principles.

Exploration of Catalytic Transformations and C-H Bond Activation

Catalytic C-H bond activation has emerged as a powerful tool in organic synthesis, offering a more direct way to construct complex molecules. oup.com This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. In the context of benzamide (B126) synthesis, transition-metal catalysts (e.g., palladium, rhodium, cobalt, rhenium) are used to selectively functionalize C-H bonds. oup.comthieme-connect.comnih.govacs.org

For instance, rhodium(III)-catalyzed systems can achieve the oxidative coupling of benzamides with acrylates. oup.com Similarly, palladium acetate (B1210297) has been used for the direct ortho-acetoxylation of N-(2-benzoylphenyl)benzamides through C-H activation. thieme-connect.comrawdatalibrary.net While these methods have not been specifically reported for this compound, they represent a frontier in benzamide synthesis that could lead to novel and more efficient pathways for its analogs. nih.gov These reactions often exhibit high regioselectivity and can tolerate a wide range of functional groups. oup.com

Examples of Catalysts in Benzamide C-H Activation

This table lists various transition metal catalysts and their applications in the synthesis of benzamide derivatives via C-H activation.

Catalyst System Transformation Application
Palladium(II) acetate / PhI(OAc)₂ ortho-Acetoxylation Synthesis of Niclosamide derivatives thieme-connect.com
[Cp*RhCl₂]₂ / AgSbF₆ Oxidative Coupling Synthesis of isoindolinone derivatives oup.com
Co(acac)₂·2H₂O C-H Annulation Synthesis of fluoroalkylated isoquinolinones nih.gov

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate hazardous substances. nih.gov In amide synthesis, this has driven research away from traditional methods that use stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk

Key green approaches include:

Catalytic Amidation : The use of catalysts is a core principle of green chemistry. ucl.ac.uk Boric acid has been explored as a simple and effective catalyst for the direct condensation of carboxylic acids and amines. semanticscholar.org

Enzymatic Synthesis : Biocatalysts, particularly enzymes from the lipase (B570770) family like Candida antarctica lipase B (CALB), have been successfully used for amide bond formation. nih.gov These enzymatic methods are highly efficient, operate under mild conditions, and avoid the need for toxic reagents or intensive purification. nih.gov

Greener Solvents : The choice of solvent is critical. Research has focused on replacing traditional, hazardous solvents with greener alternatives like cyclopentyl methyl ether (CPME). nih.govscispace.com

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the conversion of carboxylic acids to amides, often in solvent-free conditions, leading to shorter reaction times and reduced energy consumption. asianpubs.org

Synthesis of Key Intermediates and Structurally Related Benzamide Derivatives

The synthesis of this compound relies on the availability of its key precursor, 3-methoxy-4-nitrobenzoic acid. guidechem.com Furthermore, the methodologies used can be extended to create a library of structurally related benzamide derivatives for various applications. nih.gov

The synthesis of 3-methoxy-4-nitrobenzoic acid can be achieved through the oxidation of precursors like 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxybenzyl alcohol using nitric acid. google.com Another potential starting material is 3-methoxy-4-nitrobenzaldehyde, which can be synthesized from 3-hydroxy-4-nitrobenzaldehyde. chemicalbook.com

The synthesis of structurally related benzamide derivatives is commonly achieved by reacting various substituted benzoic acids with different primary or secondary amines. nih.govresearchgate.net This modular approach allows for the systematic modification of both the aromatic ring and the amide nitrogen substituent, enabling the creation of diverse chemical libraries. For example, N-triflylbenzamides can be generated by reacting activated benzoyl derivatives with trifluoromethanesulfonamide, showcasing a method to produce highly functionalized analogs. nih.gov

Pathways to Methoxy- and Nitro-Substituted Benzamides

The construction of benzamides bearing both methoxy (B1213986) and nitro substituents can be achieved through several reliable synthetic routes. The most direct method for preparing this compound involves the amidation of the corresponding carboxylic acid.

A common and high-yielding pathway starts from 3-methoxy-4-nitrobenzoic acid. chemicalbook.com This precursor is first converted to a more reactive acyl chloride intermediate by treatment with an activating agent like oxalyl chloride in a suitable solvent such as tetrahydrofuran (THF), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 3-methoxy-4-nitrobenzoyl chloride is then subjected to amination. Bubbling ammonia gas through the solution of the acyl chloride in THF at low temperatures leads to the formation of this compound as a precipitate in excellent yields. chemicalbook.com

Alternative strategies for constructing the core structure of methoxy- and nitro-substituted benzamides often involve multi-step sequences. One such approach begins with a precursor like 3-nitro-4-chlorobenzoic acid. This starting material can undergo amidation first, for instance, by reacting with aniline (B41778) in the presence of phosphorus trichloride (B1173362) or thionyl chloride to form an anilide. patsnap.com Subsequently, the chlorine atom can be displaced by a methoxy group through a nucleophilic aromatic substitution reaction using sodium methoxide, which is typically generated in situ from sodium hydroxide (B78521) in methanol. patsnap.com This sequence highlights a versatile method for introducing the methoxy group onto the aromatic ring at a later stage of the synthesis.

Below is a summary of a primary synthetic pathway for this compound.

Starting MaterialReagentsSolventKey StepsYield
3-Methoxy-4-nitrobenzoic acid1. Oxalyl chloride, DMF (cat.) 2. AmmoniaTetrahydrofuran (THF)1. Formation of acyl chloride 2. Amidation~97% chemicalbook.com

Strategies for Derivatization at the Amide Nitrogen and Aromatic Ring

Further diversification of the this compound scaffold can be achieved by modifying the amide nitrogen or the aromatic ring. These derivatizations are crucial for creating analogs with varied chemical properties.

Derivatization at the Amide Nitrogen:

The amide nitrogen of substituted benzamides can be functionalized to produce N-substituted derivatives. For instance, N-alkylation can be performed to yield compounds like 3-Methoxy-N-methyl-4-nitrobenzamide. nih.gov More complex derivatizations include the introduction of alkoxy groups. N-alkoxy-4-nitrobenzamides can be treated with reagents like (diacetoxyiodo)benzene (B116549) (PIFA) in an alcohol solvent (e.g., methanol) to generate N,N-dialkoxyamides. rsc.org This method has been used to synthesize compounds such as N-Butoxy-N-methoxy-4-nitrobenzamide. rsc.org

Another advanced strategy involves the reaction of N-alkoxy-N-chlorobenzamides with nucleophiles like trimethylphosphite. This reaction proceeds via a nucleophilic substitution at the nitrogen, followed by an intramolecular migration of the phosphoryl group, to yield N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates. dnu.dp.ua This demonstrates a pathway to significantly alter the functionality attached to the amide nitrogen.

Derivatization at the Aromatic Ring:

The primary route for derivatizing the aromatic ring of this compound involves the chemical transformation of the nitro group. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, making direct functionalization challenging. However, the nitro group can be readily reduced to an amino group (e.g., forming 3-methoxy-4-aminobenzamide). This transformation is a common strategy in the synthesis of related structures, such as converting 3-nitro-4-methoxybenzanilide to 3-amino-4-methoxybenzanilide. patsnap.com The resulting amine is a versatile functional group that serves as a handle for numerous subsequent reactions, including diazotization, acylation, and alkylation, thereby enabling the synthesis of a wide array of derivatives.

The table below outlines key derivatization strategies for benzamide structures.

Target SiteDerivatization TypeExample Reagents/MethodResulting Structure
Amide NitrogenN-AlkylationReaction with an alkyl halideN-Alkyl-benzamide nih.gov
Amide NitrogenN-AlkoxylationPIFA in alcohol on an N-alkoxybenzamideN,N-Dialkoxyamide rsc.org
Amide NitrogenN-PhosphorylationTrimethylphosphite on an N-alkoxy-N-chlorobenzamideN-Alkoxy-1-(phosphoryloxy)benzimidate dnu.dp.ua
Aromatic RingNitro Group ReductionCatalytic hydrogenation or reducing agents (e.g., Fe/NH4Cl)Amino-benzamide patsnap.com

Mechanistic Investigations of 3 Methoxy 4 Nitrobenzamide Reactivity

Reaction Mechanisms Involving the Nitro Functional Group

The nitro group (-NO₂) of an aromatic compound is a versatile functional group, with its most prominent reaction being reduction. The reduction of the nitro group on 3-Methoxy-4-nitrobenzamide to an amino group (-NH₂) is a multi-step process that can proceed through several intermediates. acs.org The generally accepted mechanism involves the sequential addition of hydrogen atoms and removal of oxygen atoms. acs.orggoogle.com

The process typically begins with the reduction of the nitro group to a nitroso group (-NO). This is followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH). acs.orgorientjchem.org Finally, the hydroxylamine is reduced to the corresponding aniline (B41778), in this case, 4-amino-3-methoxybenzamide. acs.org

Nitro to Nitroso: Ar-NO₂ → Ar-NO

Nitroso to Hydroxylamine: Ar-NO → Ar-NHOH

Hydroxylamine to Amine: Ar-NHOH → Ar-NH₂

These intermediates are often transient and not isolated during the reaction. orientjchem.org However, their formation is a key aspect of the mechanistic pathway. The specific reducing agent and reaction conditions can influence the rate of each step and may sometimes allow for the isolation of intermediates like hydroxylamines. google.comwikipedia.org For instance, reagents like zinc metal in aqueous ammonium (B1175870) chloride are known to favor the formation of aryl hydroxylamines. wikipedia.org In contrast, more powerful reducing systems like catalytic hydrogenation typically lead to the complete reduction to the amine. masterorganicchemistry.com

Two primary pathways for this reduction are often considered: a "direct" hydrogenation route and a "condensation" route. The direct route follows the simple stepwise reduction described above. The condensation pathway involves a reaction between the nitroso and hydroxylamine intermediates to form an azoxy intermediate (Ar-N(O)=N-Ar), which is then further reduced. google.com However, for many catalytic systems, such as Pd/C, the direct hydrogenation pathway is considered dominant. orientjchem.org

Amide Functional Group Transformations and Hydrolysis

The amide functional group (-CONH₂) in this compound can undergo hydrolysis under either acidic or basic conditions to yield 3-methoxy-4-nitrobenzoic acid and ammonia (B1221849). The mechanisms for these transformations differ significantly.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. cdnsciencepub.comkhanacademy.orgyoutube.com A water molecule, acting as a nucleophile, then attacks this activated carbonyl carbon. cdnsciencepub.com This is followed by proton transfers, leading to the formation of a tetrahedral intermediate. Subsequently, the amine group is eliminated as ammonia (which is protonated to ammonium under the acidic conditions), and deprotonation of the carbonyl oxygen regenerates the carbonyl group of the carboxylic acid. youtube.com Studies on benzamide (B126) hydrolysis suggest that in weakly acidic media, a pre-equilibrium proton transfer occurs, followed by the addition of water. researchgate.net In more concentrated acids, a different mechanism involving a concerted second proton transfer and the involvement of two water molecules may take over. researchgate.net

Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The subsequent collapse of this intermediate expels the amide ion (NH₂⁻) as a leaving group, which is a very strong base. The amide ion then immediately deprotonates the newly formed carboxylic acid, resulting in the carboxylate anion and ammonia. This final acid-base step is essentially irreversible and drives the reaction to completion.

Studies on N-nitrobenzamides have shown that the hydrolysis mechanism can vary with acid concentration. In strong acids, an A1-type reaction occurs after O-protonation. In more moderate acidity, a neutral water-catalyzed mechanism is observed, and in dilute acid, hydroxide catalysis can even take place. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitution Pathways on the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that exert strong and opposing electronic effects, significantly influencing further substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The outcome is governed by the directing effects of the existing substituents.

Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group (EDG) due to resonance (+M effect). It is a strongly activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. minia.edu.egorganicchemistrytutor.comlibretexts.org

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). It is a strongly deactivating group and a meta-director. minia.edu.egwikipedia.org

Amide Group (-CONH₂): The amide group is generally considered a deactivating, meta-directing group, though less strongly deactivating than a nitro group.

In this compound, the positions are influenced as follows:

The methoxy group at C3 strongly activates C2 (ortho), C4 (para), and C6 (ortho).

The nitro group at C4 strongly deactivates C2 (ortho), C6 (ortho), and directs incoming groups to C3 and C5 (meta).

The amide group at C1 deactivates the ring and directs to C3 and C5 (meta).

The powerful activating and ortho, para-directing effect of the methoxy group typically dominates. However, the position para to the methoxy group is already occupied by the nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group, C2 and C6. Of these, C6 is generally favored due to less steric hindrance compared to C2, which is situated between the amide and methoxy groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups. wikipedia.org The nitro group at the C4 position makes the aromatic ring of this compound highly activated for SNAr reactions. wikipedia.orgyoutube.com

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgwikipedia.org The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov For SNAr to occur on this compound, a good leaving group would need to be present on the ring, typically at a position ortho or para to the activating nitro group.

Catalytic Reduction and Amidation Mechanisms

Catalytic Reduction: The reduction of the nitro group is frequently achieved through catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.com The mechanism for catalytic hydrogenation on a metal surface involves several key steps:

Adsorption: Both the nitroarene (this compound) and hydrogen gas (H₂) are adsorbed onto the surface of the metal catalyst. orientjchem.org

Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species. mdpi.com

Stepwise Hydrogenation: The adsorbed nitro group is sequentially hydrogenated by the activated hydrogen atoms, proceeding through the nitroso and hydroxylamine intermediates before yielding the final amine product. acs.orglboro.ac.ukacs.org

Desorption: The final product, 4-amino-3-methoxybenzamide, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. researchgate.net

The efficiency and selectivity of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. nih.govorganic-chemistry.org For example, using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of Pd/C is an effective method for transfer hydrogenation. nih.govorganic-chemistry.org

The table below summarizes common catalytic systems used for the reduction of aromatic nitro compounds.

Catalyst/ReagentTypical ConditionsNotes
H₂ / Pd/CHydrogen gas (1 atm or higher), Methanol/Ethanol solventVery common and efficient, but can also reduce other functional groups. commonorganicchemistry.comacs.org
H₂ / Raney NickelHydrogen gas, Ethanol solventOften used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Fe / HCl or Acetic AcidAcidic aqueous solution, heatA classic, cost-effective method using an easily oxidized metal in acid. masterorganicchemistry.com
SnCl₂ / HClConcentrated HCl, Ethanol solventA mild reducing agent often used in laboratory settings. wikipedia.org
NH₂NH₂·H₂O / Pd/CMethanol/Ethanol solvent, heatA transfer hydrogenation method that avoids the need for pressurized H₂ gas. nih.govorganic-chemistry.org

Amidation Mechanisms: While amidation typically refers to the formation of an amide, certain modern synthetic methods utilize nitroarenes as direct precursors for the amide nitrogen, representing a key reactivity pathway for the nitro group itself. nih.gov In these reactions, the nitro compound is reductively coupled with another reactant, such as an aldehyde or ester, in a one-pot process. acs.orgnih.gov

One proposed mechanism for the direct amidation of aldehydes with nitroarenes using a nickel/photoredox catalyst involves the initial reduction of the nitroarene to the corresponding aniline. organic-chemistry.org This in-situ generated aniline then reacts with an acyl-nickel intermediate (formed from the aldehyde) to produce the final amide product through a reductive elimination step. organic-chemistry.org Other catalytic systems, for instance, those using iron catalysts, may proceed through radical pathways where the nitroarene is converted to an intermediate that couples with an acyl radical generated from an aldehyde. researchgate.net These innovative pathways showcase the versatility of the nitro group in forming amide bonds directly, bypassing the need to pre-form and isolate the corresponding amine. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Applications for Structural Confirmation

Proton (¹H) NMR spectroscopy is a primary technique for confirming the identity and purity of 3-methoxy-4-nitrobenzamide by mapping the chemical environment of its hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide protons, and the methoxy (B1213986) group protons.

The aromatic region would typically display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nitro group and the electron-donating methoxy group influence the chemical shifts of these protons significantly. The amide (-CONH₂) protons are expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methoxy (-OCH₃) group protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

A hypothetical ¹H NMR data table based on general principles for this compound in a typical solvent like DMSO-d₆ is presented below.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-27.6 - 7.8d~2
H-58.0 - 8.2d~8-9
H-67.4 - 7.6dd~8-9, ~2
-CONH₂7.5 - 8.0 (broad)sN/A
-OCH₃3.9 - 4.1sN/A

Carbon-13 (¹³C) NMR Applications for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the entire carbon framework.

The spectrum would feature signals for the six aromatic carbons, the carbonyl carbon of the amide group, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon attached to the nitro group (C-4) and the carbonyl group (C-1) would be significantly deshielded. Conversely, the carbon attached to the methoxy group (C-3) would be shielded. The carbonyl carbon is expected to appear at the most downfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is provided below.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-1~135-140
C-2~110-115
C-3~150-155
C-4~145-150
C-5~125-130
C-6~120-125
-C=O~165-170
-OCH₃~55-60

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

While ¹H and ¹³C NMR are excellent for primary structure elucidation, advanced two-dimensional (2D) NMR techniques could provide deeper insights into the conformational preferences and intermolecular interactions of this compound.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to study the spatial proximity between protons. For instance, these experiments could reveal the preferred orientation of the amide group relative to the aromatic ring by detecting through-space interactions between the amide protons and the aromatic protons.

Furthermore, NMR studies in different solvents or at varying concentrations and temperatures can provide information on intermolecular interactions, such as hydrogen bonding involving the amide and nitro groups. Studies on similar substituted benzamides have utilized such techniques to investigate conformational equilibria and the influence of substituents on rotational barriers around the aryl-carbonyl bond. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy Analysis of Functional Groups

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Amide Group (-CONH₂): This group gives rise to several distinct bands. Two sharp N-H stretching bands for the primary amide are expected in the 3400-3100 cm⁻¹ region. The C=O (Amide I) stretching vibration typically appears as a strong absorption between 1680 and 1630 cm⁻¹. The N-H bending (Amide II) vibration is expected around 1640-1590 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1560 and 1500 cm⁻¹ and a symmetric stretch between 1360 and 1300 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene ring are expected just above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Methoxy Group (-OCH₃): The C-O-C stretching of the aryl ether is expected to show strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Amide (-NH₂)N-H Stretch3400 - 3100 (two bands)
Amide (-C=O)C=O Stretch (Amide I)1680 - 1630
Amide (-NH₂)N-H Bend (Amide II)1640 - 1590
Nitro (-NO₂)Asymmetric Stretch1560 - 1500
Nitro (-NO₂)Symmetric Stretch1360 - 1300
AromaticC-H Stretch~3100 - 3000
AromaticC=C Stretch~1600 - 1450
Aryl Ether (-OCH₃)C-O-C Asymmetric Stretch1275 - 1200
Aryl Ether (-OCH₃)C-O-C Symmetric Stretch1075 - 1020

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular weight: 196.16 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 196. Under electron ionization (EI), this molecular ion would undergo fragmentation, leading to a series of characteristic fragment ions.

Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals:

Loss of the amide group: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of a benzoyl cation.

Loss of substituents: Fragmentation can occur via the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a formyl radical from the methoxy group (-CHO, 29 Da).

Amide fragmentation: Loss of an amino radical (-NH₂, 16 Da) to form an acylium ion is a common pathway for primary amides.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity. Predicted m/z values for potential adducts of this compound include [M+H]⁺ at 197.056, [M+Na]⁺ at 219.038, and [M-H]⁻ at 195.041.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous verification of a compound's molecular formula. For this compound, the expected molecular formula is C₈H₈N₂O₄. biosynth.commyskinrecipes.com The calculated monoisotopic mass for this formula is 196.0484 Da. uni.lu HRMS analysis confirms this elemental composition by matching the experimentally observed mass-to-charge ratio (m/z) to the theoretical value with a high degree of precision, typically within a few parts per million (ppm).

The technique can identify the compound through various ionized adducts. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted HRMS Adducts and Mass Data for this compound (C₈H₈N₂O₄)

Adduct TypePredicted m/z
[M+H]⁺197.05568
[M+Na]⁺219.03762
[M+NH₄]⁺214.08222
[M+K]⁺235.01156
[M-H]⁻195.04112
[M+HCOO]⁻241.04660

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry fragments molecules in a predictable manner, providing a unique fingerprint that helps elucidate the molecular structure. libretexts.org While a specific experimental spectrum for this compound is not detailed in the provided sources, a plausible fragmentation pattern can be inferred based on the known behavior of aromatic amides, nitro compounds, and ethers. libretexts.orgquizlet.com

The molecular ion peak (M⁺) would be observed at an m/z of approximately 196. biosynth.com The fragmentation process would likely involve characteristic losses of its functional groups. youtube.commiamioh.edu Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. libretexts.org Aromatic compounds often show a stable parent ion peak. quizlet.com

Key fragmentation events would include:

Loss of the amide radical (•NH₂): Cleavage of the C-N bond would result in a fragment with an m/z of 180 (M - 16).

Loss of the nitro group (•NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 150 (M - 46).

Loss of the methoxy radical (•OCH₃): Cleavage of the aryl-ether bond would produce a fragment at m/z 165 (M - 31).

Loss of carbon monoxide (CO): Following the initial loss of the amide group, the resulting acylium ion can lose CO, a common pathway for carbonyl-containing fragments. youtube.com

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed during the process. quizlet.comyoutube.com

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Lost Neutral FragmentProposed Fragment Structure
196-[C₈H₈N₂O₄]⁺ (Molecular Ion)
180•NH₂[M - NH₂]⁺
165•OCH₃[M - OCH₃]⁺
150•NO₂[M - NO₂]⁺
122•NO₂ and CO[M - NO₂ - CO]⁺

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular geometry and intermolecular interactions. rigaku.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) analysis allows for the complete determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. rigaku.comnih.gov While specific crystallographic data for this compound is not available, analysis of closely related structures, such as other nitrobenzamide or methoxybenzaldehyde derivatives, can provide valuable insights into its expected molecular architecture. nih.govmdpi.commdpi.com

The structure would feature a planar benzene ring due to sp² hybridization. The substituents—methoxy, nitro, and amide groups—would be attached to this ring. The precise orientation of these groups relative to the ring is determined by steric and electronic factors. For instance, in related structures, the nitro group is often observed to be slightly twisted out of the plane of the benzene ring. mdpi.com The bond lengths and angles are expected to fall within normal ranges for such functional groups. researchgate.net The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c) is a fundamental output of SCXRD analysis. nih.govmdpi.comresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.inias.ac.in Understanding these forces is fundamental to crystal engineering. ias.ac.in For this compound, the functional groups present are key to directing the supramolecular assembly.

The primary interactions expected to dictate the crystal packing are:

N-H···O Hydrogen Bonds: The amide group contains an N-H donor and a C=O acceptor, making it highly likely to form strong hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex networks. mdpi.com

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and oxygen atoms from the nitro or carbonyl groups as acceptors, are also expected to play a significant role in stabilizing the crystal structure. researchgate.net

Analysis of similar molecules shows that the specific position of functional groups can dramatically alter the resulting crystal packing, leading to different network structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.comresearchgate.net The interplay between strong hydrogen bond donors/acceptors (amide group) and weaker interactions determines the final crystalline architecture. mdpi.comias.ac.in

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Strong Hydrogen BondAmide (N-H)Amide (C=O), Nitro (O)Chains, Dimers, Sheets
Weak Hydrogen BondAromatic (C-H), Methyl (C-H)Amide (C=O), Nitro (O), Methoxy (O)3D Network Stabilization
π-π InteractionsBenzene Ring (π-system)Benzene Ring (π-system)Stacked columns or layers

Computational and Theoretical Chemistry Studies of 3 Methoxy 4 Nitrobenzamide

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a small molecule like 3-methoxy-4-nitrobenzamide might interact with a biological target, such as a protein.

To predict the binding affinity and stability of this compound with a protein target, a molecular docking simulation would be performed. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. A docking software would then be used to place the this compound molecule into the binding site of the protein in various possible conformations and orientations.

The software calculates a scoring function for each pose to estimate the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a stronger and more stable interaction. The stability of the resulting protein-ligand complex would be further assessed using molecular dynamics simulations, which simulate the movements of atoms in the complex over time to see if the ligand remains stably bound.

Table 1: Illustrative Binding Affinity Data from a Hypothetical Docking Study

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-7.8LYS72, GLU91, VAL123
Cyclooxygenase-2-8.2ARG120, TYR355, SER530
Carbonic Anhydrase II-7.1HIS94, HIS96, THR199

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

A detailed analysis of the docked pose of this compound would reveal the specific molecular interactions that stabilize the complex. These interactions are fundamental to the molecule's potential biological activity. The key types of interactions that would be investigated include:

Hydrogen Bonds: The amide and nitro groups of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein's binding site. The methoxy (B1213986) group's oxygen could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Visualization software would be used to generate a 3D model of the binding site, illustrating the precise nature and geometry of these interactions.

Advanced Wavefunction-Based Approaches for Electronic Properties

Advanced wavefunction-based methods, such as the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide highly accurate descriptions of the electronic structure of a molecule. These calculations for this compound would yield a wealth of information about its electronic properties, including:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences the molecule's solubility and how it interacts with other molecules.

Partial Atomic Charges: Determining the charge distribution on each atom, which is crucial for understanding intermolecular interactions.

These properties are fundamental to predicting the molecule's reactivity, spectroscopic behavior, and interaction with other molecules.

Topological Analysis (RDG, ELF, LOL) for Chemical Bonding Characteristics

Topological analysis methods provide a detailed and intuitive picture of the chemical bonding within a molecule.

Reduced Density Gradient (RDG): This method identifies and visualizes non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. An RDG analysis of this compound would reveal the strength and nature of intramolecular interactions.

Electron Localization Function (ELF): ELF is a method that maps the probability of finding an electron pair. It provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would precisely delineate the bonding and non-bonding electron domains.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in visualizing electron localization in a molecule, providing insights into the nature of chemical bonds.

These analyses offer a deeper understanding of the molecule's chemical structure beyond simple bond-line drawings.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Systems

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. To perform this analysis, the crystal structure of this compound would first need to be determined experimentally via X-ray crystallography.

The Hirshfeld surface is a 3D surface that defines the region in space where the electron density of a molecule is greater than that of all other molecules in the crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which often correspond to hydrogen bonds.

Biological Activities and Mechanistic Pharmacology of 3 Methoxy 4 Nitrobenzamide Derivatives

Exploration of Antimicrobial Potency

The antimicrobial potential of benzamide (B126) derivatives, including those with methoxy (B1213986) and nitro substitutions, has been a subject of considerable research. These investigations have revealed promising activity against various bacterial and fungal pathogens.

Antibacterial Efficacy and Spectrum

While direct studies on a broad range of 3-methoxy-4-nitrobenzamide derivatives are limited, research on structurally related compounds provides insight into their potential antibacterial efficacy. For instance, certain 4-nitrobenzamide (B147303) derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. In some cases, specific Schiff base derivatives of 4-nitrobenzamide have demonstrated potent antimicrobial effects. ijpbs.com

Furthermore, studies on N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles have reported good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. nih.gov The presence of both methoxy and nitrobenzyl groups in these active compounds suggests that these functionalities can contribute to antibacterial efficacy. Similarly, various N-benzamide derivatives have been shown to possess antibacterial properties. nanobioletters.com

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and showed moderate to high antibacterial action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. researchgate.net

Antibacterial Activity of Related Benzamide Derivatives
Compound ClassBacterial StrainsObserved ActivityReference
Schiff base derivatives of 4-nitrobenzamideGram-positive and Gram-negative bacteriaPotent antimicrobial effects ijpbs.com
N-nitrobenzyl substituted (E)-4'-hydroxy-3'-methoxystilbazolesS. aureus, S. faecalis, B. subtilisGood antibacterial activity nih.gov
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivativesS. aureus, B. subtilis, E. coli, K. pneumoniaModerate to high antibacterial action researchgate.net

Antifungal Activities

The exploration of benzamide derivatives has also extended to their potential as antifungal agents. A study on 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin, which contains a methoxy group, demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com This suggests that the inclusion of a methoxy moiety can be favorable for antifungal activity.

Research on various benzaldehyde (B42025) derivatives has indicated that the presence and position of hydroxyl and methoxy groups on the aromatic ring can influence their antifungal potency. nih.gov For example, 2-hydroxy-3-methoxybenzaldehyde (B140153) was found to have notable antifungal activity. nih.gov While these are not benzamides, they highlight the contribution of the substituted benzene (B151609) ring to antifungal action.

Anticancer Research and Cytotoxicity

The quest for novel anticancer agents has led to the investigation of a multitude of synthetic compounds, including derivatives of this compound. These molecules have been evaluated for their ability to inhibit the growth of various cancer cell lines, and to elucidate the underlying mechanisms of their cytotoxic effects.

In Vitro Anti-tumorigenic Evaluation in Various Cancer Cell Lines

Derivatives containing methoxy and nitrobenzamide moieties have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, a methoxybenzamide derivative of nimesulide (B1678887) displayed potent anticancer activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net

Furthermore, thiosemicarbazone derivatives of 3-methoxybenzaldehyde (B106831) and 4-nitrobenzaldehyde (B150856) have exhibited strong cytotoxic effects against the MCF-7 breast cancer cell line. researchgate.net Studies on 3,4,5-trihydroxy-N-alkyl-benzamides have also demonstrated their anticancer potential against the HCT-116 colon carcinoma cell line. orientjchem.org A synthetic compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, which contains dimethoxyphenyl, showed cytotoxicity against triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468). waocp.org

In Vitro Cytotoxicity of Related Methoxy and Nitrobenzamide Derivatives
Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Methoxybenzamide derivative of nimesulideSKBR3 (Breast)1.57 µM nih.gov
SKOV3 (Ovarian)2.63 µM
H292 (Lung)8.87 µM
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast)Strong activity reported researchgate.net
4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast)Strong activity reported researchgate.net
3,4,5-Trihydroxy-N-hexyl benzamideHCT-116 (Colon)0.07 µM orientjchem.org
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-231 (Breast)20 µg/mL waocp.org
MDA-MB-468 (Breast)25 µg/mL

Mechanisms of Antiproliferative Action and Apoptosis Induction

The anticancer effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. For example, certain methoxy stilbene (B7821643) analogs have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway in human myeloid leukemia cells. researchgate.netnih.gov This process is often associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xl. nih.gov

Similarly, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce G2/M phase cell cycle arrest and apoptosis in human lung cancer cells. nih.gov This was accompanied by an elevation in the expression of p53 and p21, and the release of cytochrome c. nih.gov Chalcone derivatives have also been reported to arrest the cell cycle in the G0/G1 phase and induce apoptosis in HCT-116 colon cancer cells. excli.de A resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, has also been shown to induce G2/M phase cell cycle arrest and apoptosis. dntb.gov.ua The compound 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one was found to induce apoptosis in triple-negative breast cancer cells by modulating apoptotic genes such as Bax and Bcl-2. waocp.org

Hypoxia-Activated Prodrug Strategies

The presence of a nitroaromatic group in this compound derivatives makes them prime candidates for development as hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov This unique feature of the tumor microenvironment can be exploited for targeted cancer therapy.

HAPs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. nih.gov The activation process typically involves the enzymatic reduction of a bioreductive group, such as a nitro group. nih.gov In well-oxygenated normal tissues, the reduced intermediate is rapidly re-oxidized back to the inactive prodrug form. However, in the hypoxic environment of a tumor, the reduction can proceed to generate a potent cytotoxic species that can kill cancer cells. nih.gov

Nitroaromatic compounds, including those with nitrobenzyl triggers, are a well-studied class of HAPs. encyclopedia.pub The reduction of the nitro group leads to the formation of highly reactive intermediates that can cause DNA damage and cell death. nih.gov For example, the 2-nitroimidazole-based prodrug TH-302 releases a DNA cross-linking agent under hypoxic conditions. ijbs.com This strategy of hypoxia-selective activation offers the potential for highly targeted cancer therapy with reduced side effects on healthy tissues. nih.gov

Enzyme Inhibition and Modulation Studies

Derivatives of this compound have been investigated for their potential to interact with and modulate the activity of various enzymes, a key aspect of their mechanistic pharmacology. These studies are crucial in elucidating the molecular pathways through which these compounds exert their biological effects.

Interaction with Specific Enzyme Targets (e.g., PARP1, H+/K+-ATPase)

Poly(ADP-ribose) Polymerase-1 (PARP1):

The benzamide scaffold is a well-established pharmacophore in the design of inhibitors for Poly(ADP-ribose) Polymerase-1 (PARP1), a key enzyme in DNA repair and cell death pathways. While direct studies on this compound derivatives are limited in the public domain, the structural similarity to known PARP inhibitors suggests a potential for interaction. PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. This inhibition prevents the synthesis of poly(ADP-ribose) chains, a post-translational modification crucial for the recruitment of DNA repair proteins to sites of DNA damage.

The presence of the benzamide group in this compound derivatives provides a foundational structure for potential binding to the nicotinamide-binding pocket of PARP1. The methoxy and nitro substitutions on the benzene ring would further influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for PARP1 over other enzymes.

H+/K+-ATPase:

The gastric proton pump, H+/K+-ATPase, is another enzyme target of interest for compounds structurally related to benzamides. Substituted benzimidazoles, which share a heterocyclic aromatic structure, are known to be potent inhibitors of this enzyme, forming the basis of widely used proton pump inhibitors (PPIs) for treating acid-related gastrointestinal disorders. nih.gov These compounds typically require activation in the acidic environment of the stomach to form a reactive species that covalently binds to cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition.

While benzamides and benzimidazoles are distinct chemical classes, the potential for derivatives of this compound to interact with H+/K+-ATPase cannot be entirely ruled out, especially considering the development of nicotinamide derivatives as a new class of gastric H+/K+-ATPase inhibitors. nih.gov These compounds, upon acid activation, are converted into their active forms which then inhibit the enzyme. nih.gov

Table 1: Potential Interaction of this compound Derivatives with Enzyme Targets

Enzyme TargetStructural Rationale for InteractionPotential Mechanism of Action
PARP1 Presence of the benzamide scaffold, a known pharmacophore for PARP inhibitors.Competitive inhibition with NAD+ at the catalytic site.
H+/K+-ATPase Structural relation to benzimidazole (B57391) and nicotinamide-based inhibitors.Potential for acid-activated covalent modification of the enzyme.

Kinetic Characterization of Enzyme Inhibition

The characterization of how a compound inhibits an enzyme is fundamental to understanding its potency and mechanism of action. This is typically achieved through kinetic studies that determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is also elucidated through these studies.

In the case of H+/K+-ATPase inhibition by related compounds like nicotinamide derivatives, inhibitory activities are often assessed by measuring the accumulation of a weak base, such as [14C]aminopyrine, in isolated parietal cells. For instance, a potent nicotinamide derivative, 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide, has shown strong inhibition of gastric acid secretion both in vitro and in vivo, with a potency comparable to omeprazole. nih.gov

Kinetic analysis of enzyme inhibition often involves graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the type of inhibition. For example, a study on the inhibition of H,K-ATPase by tegoprazan, a potassium-competitive acid blocker, utilized kinetic evaluations to determine its binding to different intermediate states of the enzyme, revealing apparent dissociation constants (Kd) at a specific pH.

Table 2: Key Parameters in the Kinetic Characterization of Enzyme Inhibition

ParameterDescriptionSignificance
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A common measure of the inhibitor's potency.
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Provides a more absolute measure of binding affinity than IC50.
Type of Inhibition Describes the mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Elucidates the inhibitor's mode of action and its relationship with the substrate.
Kd The dissociation constant, which describes the affinity between a ligand (inhibitor) and a protein (enzyme).A fundamental parameter in understanding the strength of the enzyme-inhibitor interaction.

Other Emerging Biological Activities

Vasodilatory Effects as Nitric Oxide Donors

The presence of a nitro group (-NO2) in the 4-position of the benzamide ring raises the possibility that these derivatives could act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory effects. cvpharmacology.com Drugs that release NO, often referred to as nitrodilators, are used to treat conditions such as angina and hypertension. cvpharmacology.com

The mechanism of action of NO-donating compounds typically involves the enzymatic or non-enzymatic release of NO, which then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. researchgate.net This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn triggers a cascade of events resulting in smooth muscle relaxation and vasodilation. researchgate.net

Several classes of organic nitrates and other nitro-containing compounds have been developed as NO donors. For instance, nitric oxide-releasing derivatives of non-steroidal anti-inflammatory drugs (NO-NSAIDs) have been shown to relax blood vessels in vitro through an NO-dependent mechanism. nih.govnih.gov The vasodilatory effect of these compounds can be influenced by the specific chemical structure and the vascular bed being studied. nih.gov While direct experimental evidence for this compound derivatives as NO donors is not yet established, the "nitro" moiety provides a strong rationale for investigating this potential activity.

Neuroprotective and Neurotropic Potential

Emerging research suggests that compounds with structural features similar to this compound may possess neuroprotective and neurotropic properties. Neuroprotection refers to the preservation of neuronal structure and function, while neurotropic effects involve the promotion of neuronal growth, differentiation, and survival.

The methoxy group, present at the 3-position, is a common feature in many biologically active compounds with neuroprotective effects. For example, polyphenolic compounds from Lespedeza bicolor, some of which contain methoxy groups, have demonstrated neuroprotective effects against oxidative stress in neuronal cells. nih.gov The mechanism of neuroprotection is often multifactorial, involving the mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptosis (programmed cell death). mdpi.com For instance, a derivative of 2-mercaptobenzimidazole, M-11, has been shown to exert neuroprotective effects by preventing reactive oxygen species (ROS) production and reducing DNA damage in a neuronal cell line.

Furthermore, certain compounds can promote neurite outgrowth, a key aspect of neuronal development and regeneration. Studies on human neural progenitor cells have shown that specific small molecules can significantly promote neurite formation. The ability to stimulate neurite outgrowth is a critical area of research for developing therapies for neurodegenerative diseases and nerve injury.

A study on a 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside demonstrated neuroprotective effects against sodium nitroprusside-induced neurotoxicity in HT22 cells, suggesting that the methoxyphenyl moiety may contribute to neuroprotection by inhibiting intracellular ROS and NO production. nih.gov

Table 3: Potential Neuro-related Activities of this compound Derivatives

ActivityPotential MechanismRelevance
Neuroprotection - Antioxidant effects (scavenging reactive oxygen species)- Anti-inflammatory actions- Inhibition of apoptotic pathwaysPotential for treating neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and stroke.
Neurotropic Effects - Promotion of neurite outgrowth and differentiation- Enhancement of neuronal survivalPotential for promoting nerve regeneration after injury and in neurodegenerative conditions.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the 3-Methoxy-4-nitrobenzamide Scaffold

The this compound scaffold presents several key positions amenable to systematic modification to explore and optimize biological activity. These positions include the benzamide (B126) ring, the methoxy (B1213986) group, the nitro group, and the amide functionality.

The Methoxy Group (Position 3): The methoxy group at the 3-position is a key feature. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in van der Waals interactions. Modifications could involve:

Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., ethoxy, propoxy) to probe the size and nature of the binding pocket.

Bioisosteric Replacement: Replacing the methoxy group with other functionalities of similar size and electronic properties, such as a hydroxyl, amino, or small alkyl group, to assess the importance of the methoxy moiety for activity.

The Nitro Group (Position 4): The strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic character of the aromatic ring. Potential modifications include:

Reduction: Reduction of the nitro group to an amino group would drastically alter the electronic properties and introduce a potential hydrogen bond donor.

Replacement: Substitution with other electron-withdrawing groups like cyano, sulfonyl, or halogen atoms would allow for a fine-tuning of the electronic effects.

The Amide Moiety: The primary amide is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Modifications at this position are common in benzamide-based drug design and can include:

N-Alkylation: Introduction of small alkyl or aryl groups on the nitrogen atom can explore additional binding interactions and modulate physicochemical properties like solubility and membrane permeability.

Cyclization: Incorporating the amide nitrogen into a heterocyclic ring system can constrain the conformation and potentially increase affinity and selectivity for a target.

Influence of Substituents on Biological Activity Profiles

Drawing from studies on related benzamide derivatives, the nature and position of substituents have a profound impact on the biological activity profile.

For instance, in the context of histone deacetylase (HDAC) inhibitors, a common target for benzamides, the cap group (the substituted phenyl ring) plays a crucial role in interacting with the surface of the enzyme's active site. The presence of specific substituents can confer isoform selectivity.

In a series of 4-substituted-3-nitrobenzamide derivatives evaluated for their anti-tumor activity, the nature of the substituent at the 4-position was found to be a key determinant of potency. While specific data for modifications on the this compound scaffold is not available, the following table illustrates the general influence of substituents on the activity of related nitrobenzamides.

General Scaffold Substituent (R) Observed Biological Effect
4-Amino-3-nitrobenzamideVarious aryl and heteroaryl groupsModulation of anti-tumor activity against different cell lines.
3-NitrobenzamideN-substituted with heterocyclic moietiesVariation in antimicrobial and antifungal activity.

It is important to note that these are generalized trends from related but distinct chemical series.

Design Principles for Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects

The rational design of novel derivatives based on the this compound scaffold would be guided by several key principles aimed at optimizing its pharmacological profile.

Target-Specific Interactions: A primary goal is to introduce functionalities that can form specific and favorable interactions with the intended biological target. This often involves computational modeling and docking studies to predict binding modes and identify key amino acid residues in the active site that can be targeted.

Physicochemical Property Modulation: The substituents on the scaffold can be modified to fine-tune physicochemical properties such as lipophilicity (logP), solubility, and metabolic stability. These properties are critical for achieving good oral bioavailability and a desirable pharmacokinetic profile.

Conformational Constraint: Introducing rigid elements or cyclic structures can lock the molecule into a bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding to the target.

Development of Novel Benzamide Derivatives with Tuned Pharmacological Profiles

The benzamide moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed for a wide range of therapeutic applications. The principles of SAR and rational design have been instrumental in the discovery of these agents.

For example, the development of selective dopamine (B1211576) D2/D3 receptor antagonists for the treatment of psychosis has heavily relied on the systematic modification of the benzamide scaffold. Similarly, the design of potent and selective inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) has been achieved through the strategic derivatization of the benzamide core.

While the specific development of derivatives from this compound is not well-documented, the following table provides examples of how the broader benzamide scaffold has been modified to achieve specific pharmacological profiles.

Parent Scaffold Key Modifications Resulting Pharmacological Profile Example Compound Class
BenzamideN-substitution with a pyrrolidinyl ring and other modificationsDopamine D2/D3 receptor antagonismSubstituted Benzamide Antipsychotics
BenzamideElaboration with a linker and a zinc-binding groupHistone Deacetylase (HDAC) inhibitionBenzamide HDAC Inhibitors
BenzamideFusion with a phthalazinone ring systemPoly(ADP-ribose) Polymerase (PARP) inhibitionPARP Inhibitors

These examples underscore the versatility of the benzamide scaffold and the power of rational drug design in tuning its pharmacological properties. Future research on this compound could leverage these established principles to explore its potential as a starting point for the development of novel therapeutic agents.

Advanced Analytical Methodologies for 3 Methoxy 4 Nitrobenzamide in Complex Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Methoxy-4-nitrobenzamide, providing the means to separate it from impurities, starting materials, and other byproducts. This separation is critical for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of nitroaromatic compounds due to its versatility and precision. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For compounds structurally similar to this compound, such as other nitrophenols or benzamide (B126) derivatives, C18 columns are frequently utilized. nih.gov

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with phosphoric or formic acid to improve peak shape and resolution. sielc.com For instance, an HPLC method developed for 3-methyl-4-nitrophenol (B363926), a related nitroaromatic compound, successfully used a mobile phase of acetonitrile and water (60:40) with a flow rate of 1 mL/min, achieving a retention time of 2.81 minutes. phmethods.net The detection is commonly performed using a UV detector, as the nitroaromatic structure possesses strong chromophores. The detection wavelength for 3-methyl-4-nitrophenol was set at 270 nm. phmethods.net The selection of specific conditions can be optimized to achieve baseline separation and reliable quantification, with detection limits often reaching the microgram-per-milliliter (µg/mL) level. phmethods.net

Table 1: Example HPLC Conditions for Analysis of Related Nitroaromatic Compounds

Parameter Condition 1 Condition 2
Analyte 3-amino-4-methoxy-benzamide 3-methyl-4-nitrophenol
Column Newcrom R1 (Reverse-Phase) Not Specified
Mobile Phase Acetonitrile, Water, Phosphoric Acid Acetonitrile:Water (60:40)
Flow Rate Not Specified 1 mL/min
Detection Mass Spectrometry (MS) or UV UV at 270 nm

| Reference | sielc.com | phmethods.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound, especially in identifying reaction products or metabolites. The technique combines the superior separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a capillary column, often a non-polar type like an HP-5MSI. mdpi.com Helium is typically used as the carrier gas. mdpi.com

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI) at a standard energy of 70 eV. mdpi.com This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for the compound. This spectrum can be compared against spectral libraries for identification. Furthermore, mass spectrometry provides crucial information on the molecular weight of the compound. For this compound (C8H8N2O4), the predicted monoisotopic mass is 196.0484 Da. uni.lu High-resolution mass spectrometry can confirm the elemental composition by providing highly accurate mass measurements.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass-to-charge ratio)
[M+H]+ 197.05568
[M+Na]+ 219.03762
[M-H]- 195.04112
[M+K]+ 235.01156
[M]+ 196.04785

Data sourced from PubChem. uni.lu

Spectrophotometric Detection Methods

UV-Visible spectrophotometry offers a straightforward and rapid method for the quantification of this compound, particularly in solutions where it is the primary absorbing species. The method relies on the principle that the molecule absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the benzene (B151609) ring, the nitro group (-NO2), and the methoxy (B1213986) group (-OCH3) creates a conjugated system that gives rise to characteristic electronic transitions. nih.gov

The benzene ring itself has strong UV absorption bands, and when auxochromes (like -OR) and chromophores (like -NO2) are attached, the absorption peaks shift to longer wavelengths. nih.gov For analysis, a solution of the compound is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to Beer's Law, the absorbance is directly proportional to the concentration of the analyte. While a direct λmax for this compound is not detailed in the provided sources, related compounds with similar structural motifs, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) isonicotinoyl hydrazone complexes, exhibit absorption maxima around 395 nm. researchgate.net This suggests that the analytical wavelength for this compound would likely fall within the UV-A or near-visible range. This method is valued for its simplicity and cost-effectiveness, though it may lack the selectivity of chromatographic techniques in complex mixtures.

Table 3: Spectrophotometric Data for Structurally Related Compounds

Compound/Complex Wavelength of Maximum Absorption (λmax) pH / Medium Reference
Thorium(IV) with 2-hydroxy-3-methoxybenzaldehyde isonicotinoyl hydrazone 395 nm pH 5.0

Future Research Trajectories and Translational Outlook for 3 Methoxy 4 Nitrobenzamide

Addressing Current Challenges in Benzamide (B126) Chemistry and Biology

The broader field of benzamide chemistry faces several challenges that indirectly impact the research landscape for 3-Methoxy-4-nitrobenzamide. A primary challenge lies in developing more efficient and environmentally friendly synthetic routes. Traditional amide bond formation often requires stoichiometric coupling agents, leading to significant waste. sigmaaldrich.com While greener alternatives are being explored, their application to specific molecules like this compound needs further investigation.

In the biological realm, a significant hurdle for many benzamide derivatives is their metabolic instability. nih.gov The amide bond can be susceptible to hydrolysis by enzymes in the body, which can limit the bioavailability and efficacy of potential drug candidates. Furthermore, the presence of a nitro group, as in this compound, can sometimes be associated with mutagenic risks, necessitating careful toxicological evaluation in any potential therapeutic application. mdpi.com Overcoming these challenges will be crucial for unlocking the full potential of benzamide-based compounds in medicine. For this compound specifically, its primary role as a research intermediate means that the immediate challenges are more related to its efficient utilization in the synthesis of target molecules with desirable biological and pharmacological properties. myskinrecipes.com

Prospective Avenues for Therapeutic Development and Translational Research

While this compound is not itself a therapeutic agent, it is a key precursor in the synthesis of various compounds with significant therapeutic potential. Its value lies in its role as a versatile scaffold for the development of novel drugs.

One promising area is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs. cancerresearchuk.org PARP inhibitors work by preventing cancer cells from repairing their DNA, leading to cell death. youtube.com Some PARP inhibitors, such as Iniparib (4-iodo-3-nitrobenzamide), share a structural resemblance to this compound, suggesting its potential as a starting material for the synthesis of new PARP inhibitors. google.com

Another avenue of research involves the synthesis of pyrrolobenzodiazepines (PBDs), a class of compounds with potent anti-tumor activity. google.com The related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, is a key intermediate in the synthesis of PBDs, highlighting the potential utility of this compound derivatives in this area. Furthermore, research has shown that other N-phenylbenzamide derivatives exhibit antiviral activity, for instance against the Hepatitis B virus (HBV), by increasing the intracellular levels of the antiviral protein A3G. nih.gov This suggests that derivatives of this compound could be explored for their potential as antiviral agents.

The following table summarizes the potential therapeutic areas for compounds derived from this compound:

Therapeutic AreaTarget/MechanismExample of Related Compounds
OncologyPARP InhibitionIniparib
OncologyAnti-tumor AntibioticsPyrrolobenzodiazepines (PBDs)
Infectious DiseasesAntiviral (e.g., HBV)N-phenylbenzamide derivatives

Innovations in Synthetic Accessibility and Scalability for Research Materials

The availability of this compound for research purposes is dependent on efficient and scalable synthetic methods. Current synthetic routes often start from 3-Methoxy-4-nitrobenzoic acid. chemicalbook.com One common method involves the conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by amidation with ammonia (B1221849). chemicalbook.compatsnap.com

Innovations in this area could focus on developing continuous flow processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Furthermore, exploring enzymatic or biocatalytic methods for amide bond formation could provide a more sustainable and environmentally friendly alternative to traditional chemical reagents.

The table below outlines a typical synthetic approach for this compound:

Starting MaterialReagentsIntermediateFinal Product
3-Methoxy-4-nitrobenzoic acid1. Oxalyl chloride, DMF (catalyst)3-Methoxy-4-nitrobenzoyl chlorideThis compound
2. Ammonia

The scalability of this process for industrial production would require optimization of reaction conditions, solvent selection, and purification methods to ensure cost-effectiveness and high throughput. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods offers a powerful strategy for accelerating the discovery and development of new therapeutic agents derived from this compound. Computational tools can be employed at various stages of the drug discovery pipeline.

For instance, molecular docking and virtual screening can be used to predict how well potential derivatives of this compound will bind to a specific biological target, such as the active site of an enzyme. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to identify the key structural features that are important for the biological activity of a series of compounds. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model the molecular structure and properties of benzamide derivatives, providing insights into their reactivity and intermolecular interactions. nih.gov This information can be used to guide the design of new compounds with improved properties. By combining these computational approaches with traditional experimental techniques, researchers can significantly reduce the time and cost associated with drug discovery. rsc.org This integrated approach will be essential for fully exploring the therapeutic potential of the vast chemical space that can be accessed from this compound.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4-nitrobenzamide?

A common approach involves coupling 3-Methoxy-4-nitrobenzoic acid (CAS 5081-36-7) with an appropriate amine using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide syntheses employ coupling reactions at low temperatures (-50°C) to minimize side reactions . Intermediate preparation may require nitration of 3-methoxybenzoic acid derivatives under controlled conditions (e.g., using nitric acid and sulfuric acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (-OCH3_3), nitro (-NO2_2), and amide (-CONH-) groups. Chemical shifts for aromatic protons typically appear between δ 6.8–8.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C8_8H8_8N2_2O4_4: calculated 196.05 g/mol).
  • Melting Point : Reported ranges (e.g., 191–194°C for the related 4-Methoxy-3-nitrobenzoic acid) validate purity .

Q. How should researchers purify this compound?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Analogous compounds are purified via sequential washing with dichloromethane and cold water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (-50°C) reduce hydrolysis of reactive intermediates like acyl chlorides .
  • Catalyst Screening : Evaluate alternative coupling agents (e.g., HATU or EDCI) to enhance efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of nitroaromatic intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes side reactions .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

Cross-validate using complementary techniques:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and nitro group asymmetry (~1520 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., methoxy positioning) by comparing with crystallographic data of analogous benzamides .
  • Computational Chemistry : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values .

Q. How do electronic effects of nitro and methoxy groups influence reactivity?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Conversely, the methoxy group donates electron density via resonance, activating the ring at ortho/para positions. This interplay impacts regioselectivity in further functionalization (e.g., halogenation or reduction) .

Q. What computational methods support the analysis of this compound?

  • Molecular Dynamics (MD) : Simulate solvation effects on stability.
  • Docking Studies : Predict binding affinity if the compound is explored for biological activity (e.g., enzyme inhibition).
  • Thermodynamic Calculations : Estimate reaction enthalpies for nitration or amidation steps using software like Gaussian .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.